molecular formula C11H7Cl4NO2 B1210457 Pyroxyfur CAS No. 70166-48-2

Pyroxyfur

Cat. No. B1210457
Key on ui cas rn: 70166-48-2
M. Wt: 327 g/mol
InChI Key: OGBSAJWRIPNIER-UHFFFAOYSA-N
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Patent
US04143144

Procedure details

To 24 grams (0.6 mole) of sodium hydroxide dissolved in 120 mls of water, was added 300 mls of 2-(hydroxymethyl)furan and the solution warmed to 50° C. In this mixture was added incremently over a 20 minute period, 106.15 grams (0.4 mole) of 2,6-dichloro-4-(trichloromethyl)pyridine. The mixture was heated to ~80° C. for ~3.5 hours and thereafter diluted with water and extracted with hexane. The extract was washed with water and the hexane evaporated off leaving ~114 grams (~87 percent of theoretical) of the desired 2-chloro-6-(2-furanylmethoxy)-4-(trichloromethyl)pyridine product. The product, an oil, had a refractive index of n 25/d = 1.5722 and upon analysis was found to have carbon, hydrogen and nitrogen contents of 40.41, 2.21 and 4.21 percent, respectively, as compared with the theoretical contents of 40.40, 2.16 and 4.28 percent, respectively, as calculated for the above named compound.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
106.15 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[OH:3][CH2:4][C:5]1[O:6][CH:7]=[CH:8][CH:9]=1.[Cl:10][C:11]1[CH:16]=[C:15]([C:17]([Cl:20])([Cl:19])[Cl:18])[CH:14]=[C:13](Cl)[N:12]=1>O>[Cl:10][C:11]1[CH:16]=[C:15]([C:17]([Cl:18])([Cl:19])[Cl:20])[CH:14]=[C:13]([O:3][CH2:4][C:5]2[O:6][CH:7]=[CH:8][CH:9]=2)[N:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
OCC=1OC=CC1
Step Three
Name
Quantity
106.15 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)C(Cl)(Cl)Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
In this mixture was added incremently over a 20 minute period
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to ~80° C. for ~3.5 hours
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
the hexane evaporated off

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)C(Cl)(Cl)Cl)OCC=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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